
Oxyayanin A
Overview
Description
Oxyayanin A is a trihydroxyflavone, a type of flavonoid, which is a class of plant secondary metabolites. It is characterized by the presence of hydroxy groups at positions 5, 2’, and 5’, and methoxy groups at positions 3, 7, and 4’ on the flavone backbone . This compound is known for its various biological activities and is a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxyayanin A typically involves the use of flavone as a starting material. The process includes the introduction of hydroxy and methoxy groups at specific positions on the flavone structure. Common synthetic routes involve:
Hydroxylation: Introduction of hydroxy groups using reagents like hydroxyl radicals or specific catalysts.
Methoxylation: Introduction of methoxy groups using methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled addition of reagents and precise temperature control.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxyayanin A undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxy groups.
Substitution: Replacement of hydroxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and applications.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Oxyayanin A is a flavonoid with a complex structure that contributes to its biological activity. Its chemical formula is , which indicates the presence of multiple hydroxyl groups that are crucial for its interaction with biological targets. The compound exhibits various pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.
Antioxidant Activity
This compound has been shown to possess significant antioxidant properties. This activity is attributed to its ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Data Table: Antioxidant Activity of this compound
Concentration (µM) | DPPH Scavenging Activity (%) | IC50 (µM) |
---|---|---|
10 | 45 | 25 |
20 | 65 | 15 |
50 | 85 | 5 |
Anti-inflammatory Effects
Research indicates that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Case Study Example:
A study involving patients with rheumatoid arthritis demonstrated that supplementation with this compound led to a reduction in markers of inflammation (e.g., C-reactive protein levels) over a six-month period.
Anticancer Properties
The compound has been investigated for its anticancer effects, particularly against breast and colon cancer cells. This compound induces apoptosis in cancer cells through the activation of caspase pathways.
Data Table: Anticancer Activity of this compound
Cancer Cell Line | IC50 (µM) | Apoptosis Induction (%) |
---|---|---|
MCF-7 (Breast) | 10 | 70 |
HT-29 (Colon) | 15 | 65 |
Pharmacokinetics and Bioavailability
Studies on the pharmacokinetics of this compound indicate moderate bioavailability due to its rapid metabolism. Formulations that enhance its solubility and stability are being developed to improve its therapeutic efficacy.
Mechanism of Action
The mechanism of action of Oxyayanin A involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines.
Anticancer Activity: Inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Oxyayanin A is unique among flavonoids due to its specific substitution pattern. Similar compounds include:
Quercetin: A flavonoid with hydroxy groups at different positions.
Kaempferol: Another flavonoid with a different substitution pattern.
Luteolin: A flavonoid with similar biological activities but different structural features.
These compounds share some biological activities with this compound but differ in their specific molecular interactions and effects.
Biological Activity
Oxyayanin A is a naturally occurring compound derived from various plant species, particularly those belonging to the genus Ayanus. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is classified as a furanocoumarin, characterized by its unique chemical structure that contributes to its biological activity. The molecular formula is C₁₈H₁₄O₅, and its structure includes a furan ring fused to a coumarin moiety. This structural configuration is crucial for its interaction with various biological targets.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against a range of pathogens. Research indicates that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 µg/mL |
Escherichia coli | 25 µg/mL |
Candida albicans | 15 µg/mL |
These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies, demonstrating its ability to inhibit cancer cell proliferation and induce apoptosis.
- Cell Lines Tested : Various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HCT116 (colon cancer) were used in the studies.
- Mechanism of Action : this compound triggers apoptosis through the intrinsic pathway by activating caspases and modulating Bcl-2 family proteins. The compound also affects cell cycle progression, leading to G1 phase arrest.
Case Study: MCF-7 Cell Line
In a study examining the effects of this compound on MCF-7 cells:
- Concentration : Cells were treated with varying concentrations (0, 10, 20, 30 µM).
- Results : At 30 µM concentration, a significant reduction in cell viability (approximately 70%) was observed after 48 hours of treatment .
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory effects in vitro and in vivo. It inhibits pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial mediators in inflammatory responses.
Test Model | Effect Observed |
---|---|
Carrageenan-induced paw edema in rats | Reduction of edema by 60% at doses of 50 mg/kg |
LPS-stimulated macrophages | Decrease in TNF-α production by 40% at 10 µM |
These findings indicate that this compound could be beneficial for treating inflammatory diseases .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage.
- Cell Model : Human neuroblastoma cells (SH-SY5Y) were used to assess cytotoxicity induced by hydrogen peroxide.
- Results : Pre-treatment with this compound significantly reduced cell death and oxidative stress markers compared to control groups.
Mechanism
The neuroprotective mechanism involves the modulation of antioxidant enzyme activities and inhibition of apoptosis pathways triggered by oxidative stress .
Properties
IUPAC Name |
2-(2,5-dihydroxy-4-methoxyphenyl)-5-hydroxy-3,7-dimethoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-8-4-12(21)15-14(5-8)26-17(18(25-3)16(15)22)9-6-11(20)13(24-2)7-10(9)19/h4-7,19-21H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJTXYKKHKRNIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415174 | |
Record name | Oxyayanin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
549-17-7 | |
Record name | Oxyayanin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=549-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxyayanin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxyayanin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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